6-Bromo-2,3-difluoroaniline
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Overview
Description
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted compounds is a topic of interest in several papers. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves bromination and nucleophilic substitution reactions . Similarly, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones is achieved through cycloaddition reactions . These methods could potentially be adapted for the synthesis of 6-Bromo-2,3-difluoroaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted compounds can be complex, as seen in the crystal structures of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline . The presence of bromine and fluorine atoms can influence the molecular geometry and intermolecular interactions, which are important for understanding the properties and reactivity of 6-Bromo-2,3-difluoroaniline.
Chemical Reactions Analysis
Chemical reactions involving bromo- and fluoro-substituted compounds are diverse. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is described, which avoids the use of volatile and toxic solvents . Additionally, heat-induced reactions of bromo-substituted compounds with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These reactions highlight the reactivity of bromo- and fluoro-substituted compounds, which could be relevant to 6-Bromo-2,3-difluoroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted anilines are influenced by the presence of these halogens. For instance, the introduction of bromine and fluorine can significantly alter the compound's boiling point, density, solubility, and reactivity. The papers do not directly provide data on 6-Bromo-2,3-difluoroaniline, but the properties of similar compounds, such as 3-bromo-1,1,1-trifluoroacetone , can offer some insights into what might be expected for 6-Bromo-2,3-difluoroaniline.
Scientific Research Applications
6-Bromo-2,3-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography .
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Chemical Properties : 6-Bromo-2,3-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography .
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Safety Measures : In case of a fire, water spray, carbon dioxide (CO2), dry chemical, and chemical foam can be used to extinguish it . Water mist may be used to cool closed containers .
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Chemical Properties : 6-Bromo-2,3-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography .
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Safety Measures : In case of a fire, water spray, carbon dioxide (CO2), dry chemical, and chemical foam can be used to extinguish it . Water mist may be used to cool closed containers .
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,3-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHCYWHCPSWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305065 |
Source
|
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluoroaniline | |
CAS RN |
887579-74-0 |
Source
|
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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